![molecular formula C9H7ClN2O2 B2434818 6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid CAS No. 1340100-08-4](/img/structure/B2434818.png)
6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid
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Overview
Description
6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with a chloro group, a prop-2-yn-1-ylamino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine-3-carboxylic acid.
Alkylation: The 2-chloropyridine-3-carboxylic acid is reacted with propargylamine under basic conditions to introduce the prop-2-yn-1-ylamino group.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Oxidized derivatives, such as pyridine N-oxides.
Reduction: Reduced derivatives, such as alcohols or aldehydes.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Chemical Biology: The compound is used in chemical biology to study cellular processes and molecular mechanisms.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-3-carboxylic acid: Lacks the prop-2-yn-1-ylamino group.
6-Chloro-2-aminopyridine-3-carboxylic acid: Lacks the prop-2-yn-1-yl group.
2-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid: Lacks the chloro group.
Uniqueness
6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of all three functional groups: the chloro group, the prop-2-yn-1-ylamino group, and the carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-chloro-2-(prop-2-ynylamino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-2-5-11-8-6(9(13)14)3-4-7(10)12-8/h1,3-4H,5H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSPUHBBGZZLQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=C(C=CC(=N1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340100-08-4 |
Source
|
Record name | 6-chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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